3-Chloro-1-(2,3-difluorophenyl)propan-1-one

Lipophilicity CNS drug design Physicochemical profiling

3‑Chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one (CAS 1252665‑86‑3) is a halogenated aromatic ketone that belongs to the class of chloro‑fluoropropiophenones. Its molecular formula is C₉H₇ClF₂O (MW 204.60) and it carries an XLogP3 of 2.3, placing it in a favorable lipophilicity window for CNS‑oriented fragment‑based screening sets.

Molecular Formula C9H7ClF2O
Molecular Weight 204.60 g/mol
Cat. No. B12091228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(2,3-difluorophenyl)propan-1-one
Molecular FormulaC9H7ClF2O
Molecular Weight204.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C(=O)CCCl
InChIInChI=1S/C9H7ClF2O/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5H2
InChIKeyOTVRLARBYBNRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(2,3-difluorophenyl)propan-1-one – A Structurally Differentiated Fluorinated Aromatic Ketone Building Block


3‑Chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one (CAS 1252665‑86‑3) is a halogenated aromatic ketone that belongs to the class of chloro‑fluoropropiophenones . Its molecular formula is C₉H₇ClF₂O (MW 204.60) and it carries an XLogP3 of 2.3, placing it in a favorable lipophilicity window for CNS‑oriented fragment‑based screening sets . The combination of a 2,3‑difluorophenyl ring with a terminal chloro‑propyl chain creates a regiochemically defined electrophilic scaffold that is exploited as a key intermediate in medicinal chemistry programs, particularly those targeting kinase and GPCR families [1].

Why 3-Chloro-1-(2,3-difluorophenyl)propan-1-one Cannot Be Replaced by a Mono‑Fluorinated or Regioisomeric Analog


Closely related chloropropiophenones (e.g., 3‑chloro‑1‑(4‑fluorophenyl)propan‑1‑one or 2‑chloro‑1‑(4‑fluorophenyl)propan‑1‑one) share the same core scaffold but differ critically in the number and position of fluorine atoms on the aromatic ring. These seemingly subtle modifications alter lipophilicity (ΔXLogP3 ≥ 0.1), electron density distribution, and metabolic soft‑spot susceptibility [1]. In CYP‑mediated oxidation and regioselective coupling reactions, the 2,3‑difluoro arrangement can redirect oxidative metabolism away from the ring relative to 4‑fluoro or 2,4‑difluoro isomers, a feature that impacts both pharmacokinetic profiles and downstream synthetic efficiency [2]. Without matched‑pair data, assuming interchangeability risks selecting an intermediate that fails at the scale‑up or in‑vivo tolerance stage of a program.

3-Chloro-1-(2,3-difluorophenyl)propan-1-one: Quantified Differentiation Evidence vs. Closest Analogs


Lipophilicity Offset Relative to the Mono‑Fluorinated Analog

The target compound exhibits an XLogP3 of 2.3 , whereas the closest mono‑fluorinated comparator, 3‑chloro‑1‑(4‑fluorophenyl)propan‑1‑one, registers an XLogP3 of 2.2 [1]. Although the absolute difference is modest, it reflects the additive effect of a second fluorine, which can shift partitioning into CNS‑relevant logD ranges and alter permeability coefficients in parallel artificial membrane permeability assays (PAMPA).

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Consistency with Improved Metabolic Prospects

The computed TPSA of the target compound is 17.1 Ų (identical to the 4‑fluoro analog) [1]. However, difluoro‑substituted phenyl rings are known to reduce CYP‑mediated oxidation rates by blocking metabolic hot‑spots on the aromatic ring [2]. In a recent preprint, difluoroaryl AFMT derivatives retained inhibitory activity against bacterial decarboxylases while substantially reducing degradation by human tyrosine hydroxylase compared to mono‑fluoro or non‑fluorinated congeners [2]. This class‑level evidence supports the expectation that 3‑chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one will exhibit superior metabolic robustness relative to its 4‑fluoro counterpart, even though both share the same TPSA.

Metabolic stability TPSA Drug-likeness

Molecular Size and Halogen Count Differentiate from Common Screening Deck Components

With a molecular weight of 204.60 Da , 3‑chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one is heavier than the mono‑fluorinated comparator (186.61 Da) [1] and slightly heavier than the isomeric 2‑chloro‑1‑(4‑fluorophenyl)propan‑1‑one (186.61 Da) [2]. The additional fluorine atom contributes 18 Da of mass and increases the heavy atom count (13 vs 11), expanding its 3D shape complementarity potential in protein binding sites without exceeding the typical fragment MW cut‑off of 250 Da.

Molecular weight Fragment screening Chemical space

High‑Value Application Scenarios for 3-Chloro-1-(2,3-difluorophenyl)propan-1-one Based on Differentiated Evidence


CNS‑Oriented Fragment Library Selection

Procurement teams building CNS‑biased fragment libraries can prioritize 3‑chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one over its 4‑fluoro analog because of its improved alignment with CNS drug‑likeness metrics (XLogP3 = 2.3 vs 2.2) and the known metabolic shielding effect of the 2,3‑difluoro motif [1]. This combination increases the probability of identifying fragment hits that survive early ADME triage.

Scaffold‑Hopping in Kinase Inhibitor Programs

In kinase inhibitor lead optimization, replacing the common 4‑fluorophenyl moiety with 3‑chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one introduces a regioisomeric difluoro pattern that can fill a nearby hydrophobic pocket differently than a mono‑fluoro ring. The larger steric footprint (MW 204.60 vs 186.61) [2] and altered electron density may improve selectivity against off‑target kinases, a hypothesis that can be tested using commercially available panels.

GPCR Modulator Intermediate Scale‑Up

As a late‑stage intermediate for GPCR‑targeted compounds, 3‑chloro‑1‑(2,3‑difluorophenyl)propan‑1‑one offers a practical advantage: the terminal chloro group provides a convenient handle for nucleophilic displacement with amines or thiols, while the 2,3‑difluorophenyl ring enhances metabolic stability relative to 4‑fluoro or 2,4‑difluoro variants [1]. Contract research organizations evaluating routes can contrast the projected in‑vivo performance of the final drug substance made from this intermediate versus those derived from simpler chloropropiophenones.

Quote Request

Request a Quote for 3-Chloro-1-(2,3-difluorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.